A Technical Guide to the Physical Properties of 2,3,5-Tri-O-benzyl-D-arabinofuranose
A Technical Guide to the Physical Properties of 2,3,5-Tri-O-benzyl-D-arabinofuranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the physical and chemical properties of 2,3,5-Tri-O-benzyl-D-arabinofuranose, a critical intermediate in synthetic carbohydrate chemistry. As a protected derivative of D-arabinose, this compound serves as a versatile building block for the synthesis of complex glycans, nucleoside analogues, and other biologically significant molecules.[] This document moves beyond a simple data sheet to offer field-proven insights into its synthesis, characterization, and handling, grounded in authoritative references.
Chemical Structure and Stereochemistry
2,3,5-Tri-O-benzyl-D-arabinofuranose is characterized by a five-membered furanose ring derived from the pentose sugar D-arabinose. The hydroxyl groups at positions 2, 3, and 5 are protected by benzyl ethers. This protection strategy is common in carbohydrate synthesis as benzyl groups are stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation.
A crucial aspect of this compound's structure is its existence as a hemiacetal, which gives rise to two anomers: α (alpha) and β (beta), depending on the stereochemistry at the anomeric carbon (C1). Synthetic preparations typically yield a mixture of these anomers.[2] While many commercial suppliers offer the purified β-anomer, it is essential for researchers to recognize that the compound may exist as an equilibrium mixture in solution.[3][4]
Caption: Generalized structure of 2,3,5-Tri-O-benzyl-D-arabinofuranose.
Physical and Chemical Properties
The physical properties of this compound can vary depending on its anomeric purity and physical state (crystalline vs. amorphous). The data presented below is a synthesis of information from commercial suppliers and scientific literature.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₈O₅ | [4][5] |
| Molecular Weight | 420.50 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder or a colorless/yellow syrup. | [2][3] |
| Melting Point | 164-165 °C (for crystalline solid). Note: Can also be a syrup. | [6] |
| Optical Rotation | [α]²⁰/D: -9.0° to -1.5° (c = 1% w/v in Chloroform) | [7] |
| Storage Temperature | 2-8 °C | [7] |
Solubility Profile
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | Excellent solvation of both the benzyl groups and the sugar backbone. |
| Ethers | Diethyl Ether, THF | High to Moderate | Good balance of polarity to solvate the molecule. |
| Aprotic Polar Solvents | DMF, DMSO | High | Strong dipoles effectively solvate the polar regions of the molecule. |
| Esters | Ethyl Acetate | Moderate | Provides a balance of polarity suitable for solvation. |
| Alcohols | Methanol, Ethanol | Low to Moderate | The extensive nonpolar character limits solubility in highly polar alcohols. |
| Apolar Solvents | Hexanes, Toluene | Low | Insufficient polarity to solvate the furanose ring. |
| Aqueous Solvents | Water | Insoluble | The hydrophobic benzyl groups prevent dissolution in water. |
Spectroscopic Characterization
While certificates of analysis confirm the structure of commercial products via NMR, detailed spectral assignments are not widely published for the D-arabinofuranose derivative.[8] However, extensive data is available for the structurally similar 2,3,5-Tri-O-benzyl-D-xylofuranose , which serves as an excellent reference point.[9]
Expected ¹H NMR Features (in CDCl₃):
-
Aromatic Protons: A complex multiplet between δ 7.20-7.40 ppm integrating to 15 hydrogens from the three benzyl groups.
-
Benzylidene Protons (OCH₂Ph): A series of doublets and multiplets between δ 4.40-4.80 ppm, corresponding to the six benzylic methylene protons.
-
Anomeric Proton (H-1): This is the most diagnostic signal. It typically appears as two distinct signals for the α and β anomers, often between δ 5.30-5.60 ppm. The coupling constant (J₁,₂) is characteristically different for the two anomers.
-
Furanose Ring Protons (H-2, H-3, H-4, H-5): A series of multiplets in the δ 3.50-4.30 ppm region.
¹³C NMR Data for the Analogous 2,3,5-Tri-O-benzyl-D-xylofuranose (Anomeric Mixture in CDCl₃): [9] This data illustrates the expected chemical shifts for the carbon skeleton. The arabino- configuration will result in slightly different shifts, but the general regions will be comparable.
| Carbon Atom | Chemical Shift (δ, ppm) - α-anomer | Chemical Shift (δ, ppm) - β-anomer |
| C-1 | 95.9 | 101.6 |
| C-2 | 81.4 | 86.5 |
| C-3 | 81.0 | 81.2 |
| C-4 | 77.0 | 79.6 |
| C-5 | 68.3 | 68.7 |
| OCH₂Ph | 71.6 - 73.4 | 71.6 - 73.4 |
| Aromatic C | 127.7 - 128.4 | 127.7 - 128.4 |
| Aromatic C (ipso) | 136.9 - 138.1 | 137.3 - 137.5 |
Field-Proven Synthesis and Purification Protocol
The synthesis of 2,3,5-Tri-O-benzyl-D-arabinofuranose is a multi-step process requiring careful control of reaction conditions. The following protocol is adapted from a robust method developed for the L-enantiomer, which leverages an allyl glycoside intermediate for simplified deprotection at the anomeric position.[2]
Caption: Synthetic workflow for 2,3,5-Tri-O-benzyl-D-arabinofuranose.
Step 1: Allyl Glycoside Formation (Fischer Glycosylation)
-
Methodology: D-arabinose is suspended in allyl alcohol containing a strong acid catalyst (e.g., sulfuric acid or an acidic resin). The mixture is heated (e.g., to 40°C) to facilitate dissolution and reaction.
-
Causality: The acidic conditions protonate the anomeric hydroxyl group, allowing it to be displaced by allyl alcohol to form the more stable glycoside. This reaction typically produces a thermodynamic mixture of furanosides and pyranosides, with the furanoside often being a major product for arabinose. The resulting product is an anomeric mixture.[2]
Step 2: Benzylation
-
Methodology: The crude allyl arabinofuranoside is dissolved in an aprotic polar solvent like N,N-dimethylformamide (DMF). A strong base, typically sodium hydride (NaH), is added portion-wise to deprotonate the free hydroxyl groups. Benzyl bromide is then added, and the reaction is stirred until completion.
-
Causality: NaH is a non-nucleophilic base that irreversibly deprotonates the alcohol groups to form alkoxides. These alkoxides act as potent nucleophiles, readily displacing the bromide from benzyl bromide in an Sₙ2 reaction to form the stable benzyl ethers. Anhydrous conditions are critical as NaH reacts violently with water.
Step 3: Anomeric Deprotection
-
Methodology: The allyl ether is first isomerized to a prop-1-enyl ether using a base (e.g., potassium tert-butoxide in DMSO). The resulting prop-1-enyl ether is then cleaved under mild acidic conditions (e.g., aqueous HCl) or using a mercury(II) chloride catalyst to yield the final hemiacetal product.
-
Causality: The allyl group is a useful protecting group because it is stable to the benzylation conditions. Its removal via this two-step isomerization-hydrolysis sequence is significantly milder than direct hydrolysis, which would require harsh acidic conditions that could risk cleaving the benzyl ethers.[2]
Purification
-
Methodology: The final product is typically purified by flash column chromatography on silica gel, eluting with a solvent system such as a hexane/ethyl acetate gradient.
-
Expertise: The anomeric mixture can sometimes be separated by careful chromatography, or one anomer may preferentially crystallize. As reported for the L-enantiomer, the product after chromatography is often a viscous syrup.[2] If a crystalline solid is desired, seeding or slow crystallization from an appropriate solvent system may be required.
Handling, Storage, and Safety
-
Personal Protective Equipment: Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling this compound.
-
Handling: The compound is a combustible solid. Avoid dust formation and keep away from ignition sources.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C to ensure long-term stability.[7]
-
Toxicity: Detailed toxicological data is not available. Treat as a potentially hazardous chemical. Avoid ingestion, inhalation, and skin contact.
Conclusion
2,3,5-Tri-O-benzyl-D-arabinofuranose is a cornerstone intermediate for advanced chemical synthesis. A thorough understanding of its physical properties, including its propensity to exist as an anomeric mixture and its variable physical state, is paramount for its successful use in research and development. The synthetic route via an allyl glycoside offers a reliable and scalable method for its preparation, providing chemists with access to this versatile building block.
References
A comprehensive list of sources is available for verification.
Sources
- 2. researchgate.net [researchgate.net]
- 3. 2-3-5-tri-O-benzyl-B-D-arabino-furanose [jinonpharma.com]
- 4. scbt.com [scbt.com]
- 5. 2,3,5-Tri-O-benzyl-D-arabinofuranose | C26H28O5 | CID 11058881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose 60933-68-8 [sigmaaldrich.com]
- 8. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose, 50 g, CAS No. 60933-68-8 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 9. mdpi.com [mdpi.com]
